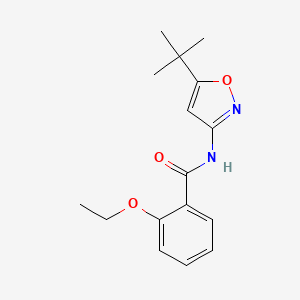![molecular formula C18H27NO5 B5153413 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate](/img/structure/B5153413.png)
1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate, also known as JNJ-40411813, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate has been studied for its potential therapeutic applications in various fields such as neuroscience and oncology. In neuroscience, it has been shown to have a modulatory effect on the dopamine transporter, which could be useful in the treatment of disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In oncology, it has been studied for its potential as a chemotherapeutic agent due to its cytotoxic effects on cancer cells.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate involves its interaction with the dopamine transporter (DAT). It has been shown to inhibit the reuptake of dopamine by the DAT, leading to an increase in extracellular dopamine levels. This effect is similar to that of other drugs such as cocaine and amphetamines, which also target the DAT.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate have been studied in various in vitro and in vivo models. It has been shown to increase extracellular dopamine levels in the striatum, which is the region of the brain associated with reward and motivation. It has also been shown to have cytotoxic effects on cancer cells, possibly through its interaction with the DAT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate in lab experiments is its specificity for the DAT, which allows for the selective modulation of dopamine levels. However, one limitation is its potential for abuse due to its similarity to other drugs that target the DAT.
Direcciones Futuras
There are several future directions for research on 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate. One direction is the development of more selective compounds that target the DAT with fewer side effects. Another direction is the investigation of its potential as a chemotherapeutic agent in cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various fields.
Métodos De Síntesis
The synthesis of 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate has been reported in several scientific studies. One of the most common methods involves the reaction of 1-bromo-4-(2-ethylphenoxy)butane with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with oxalic acid to yield the final product, 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate.
Propiedades
IUPAC Name |
1-[4-(2-ethylphenoxy)butyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.C2H2O4/c1-2-15-9-3-4-10-16(15)18-14-8-7-13-17-11-5-6-12-17;3-1(4)2(5)6/h3-4,9-10H,2,5-8,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDDLYRSPSXPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethylphenoxy)butyl]pyrrolidine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[isopropyl(methyl)amino]ethyl diphenylacetate hydrochloride](/img/structure/B5153334.png)
![2-[3-(4-fluorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5153350.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5153351.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5153361.png)




![2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5153396.png)
![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153406.png)

![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5153426.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5153431.png)